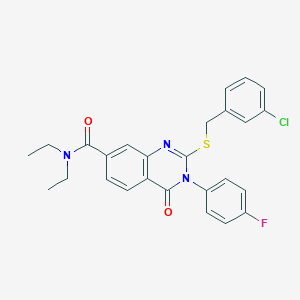

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” is a chemical compound that has been studied for its potential therapeutic applications . It has been discovered as a selective EP(1) receptor antagonist for the treatment of overactive bladder .

Molecular Structure Analysis

The molecular formula of “2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” is C11H7N3O2S . It contains a five-membered heterocyclic moiety .科学的研究の応用

Anticancer Properties

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid: exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly breast cancer. The compound’s mechanism of action involves inhibiting specific pathways crucial for cancer cell survival and proliferation .

Breast Cancer Treatment

Given the compound’s structural features, it may serve as a lead compound for developing novel breast cancer therapies. Its efficacy could be further investigated in preclinical and clinical studies .

Apoptosis Induction

In vitro studies have demonstrated that 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid induces apoptosis in cancer cells. This programmed cell death mechanism is essential for controlling tumor growth .

Urinary Frequency and Incontinence Treatment

Interestingly, related compounds (such as mirabegron) have been explored for treating urinary frequency, incontinence, and urgency associated with overactive bladder. While not directly studied for this purpose, the structural similarities suggest potential in this area .

Antihypertensive Activity

Derivatives of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid have been evaluated for their antihypertensive effects in animal models. These studies provide insights into its cardiovascular properties .

Phosphoinositide 3-Kinase δ Inhibition

Indazoles, including our compound of interest, can selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ). This enzyme plays a role in inflammatory responses and respiratory diseases. Investigating the compound’s impact on PI3Kδ could lead to therapeutic breakthroughs .

作用機序

Target of Action

Similar compounds containing indazole and thiazole moieties have been reported to interact with various biological targets . For instance, indazole derivatives have shown high affinity to multiple receptors , and thiazole derivatives have been found to target the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) .

Mode of Action

For example, indazole derivatives can inhibit the activity of certain enzymes, thereby modulating the biochemical pathways they are involved in . Similarly, thiazole derivatives can inhibit the activity of SDH, disrupting the mitochondrial respiratory chain .

Biochemical Pathways

For instance, inhibition of SDH by thiazole derivatives can disrupt the mitochondrial respiratory chain, affecting cellular energy production .

Pharmacokinetics

The solubility and stability of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

将来の方向性

“2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” has been studied for its potential therapeutic applications, particularly in the treatment of overactive bladder . Future research may focus on further elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in clinical trials.

特性

IUPAC Name |

2-indazol-1-yl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-10(16)8-6-17-11(13-8)14-9-4-2-1-3-7(9)5-12-14/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOXHSOGPUXLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=NC(=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol](/img/structure/B3013575.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3013576.png)

![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B3013579.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)